molecular formula C20H23NO4 B12123114 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one

Cat. No.: B12123114
M. Wt: 341.4 g/mol
InChI Key: IZVXRRFISSYCQH-UHFFFAOYSA-N
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Description

3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a benzofuranone derivative characterized by a 6,7-dimethoxy-substituted benzofuran-1(3H)-one core and a 4-butylphenylamino group at position 2.

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

3-(4-butylanilino)-6,7-dimethoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C20H23NO4/c1-4-5-6-13-7-9-14(10-8-13)21-19-15-11-12-16(23-2)18(24-3)17(15)20(22)25-19/h7-12,19,21H,4-6H2,1-3H3

InChI Key

IZVXRRFISSYCQH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as TRPV1 receptors. TRPV1 (transient receptor potential channel, vanilloid subfamily member 1) is a polymodal and nonselective cation channel with a preference for calcium . This compound acts as an antagonist to TRPV1, inhibiting its activity and thereby reducing pain and inflammation signals.

Comparison with Similar Compounds

6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one

  • Structural Difference : Replaces the 4-butylphenyl group with a 3-(trifluoromethyl)phenyl moiety.
  • Impact : The trifluoromethyl group increases electronegativity and metabolic stability compared to the butyl chain. This substitution likely enhances binding affinity to hydrophobic enzyme pockets but may reduce solubility .

3-Heptyl-3-hydroxy-5,7-dimethoxy-2-benzofuran-1(3H)-one (Compound 1)

  • Structural Difference: Features a hydroxy-heptyl chain at position 3 instead of the aromatic amino group.
  • Functional Impact: The hydroxyalkyl chain contributes to allelopathic activity, inhibiting seed germination and root growth in Lactuca sativa at millimolar concentrations. This suggests that alkyl chains may enhance phytotoxic effects compared to aromatic amino groups .

Core Benzofuranone Derivatives

6,7-Dimethoxyphthalide (Meconin)

  • Structural Difference: Lacks the 3-amino substituent, retaining only the 6,7-dimethoxybenzofuranone core.
  • Impact: The absence of the amino group reduces molecular weight (194.18 g/mol vs. Meconin is historically known as a plant metabolite but lacks reported bioactivity in the provided evidence .

3-Ethoxy-6,7-dimethoxy-2-benzofuran-1(3H)-one

  • Structural Difference: Substitutes the amino group with an ethoxy group.

Complex Derivatives with Heterocyclic Moieties

Narcotoline

  • Structural Difference: Incorporates a tetrahydroisoquinoline moiety fused to the benzofuranone core.
  • Impact: The complex structure enhances interactions with biological targets, such as opioid receptors, but reduces synthetic accessibility compared to simpler benzofuranones .

Thiazolidinone Derivatives (C1–C6)

  • Structural Difference: Replaces the benzofuranone core with a thiazolidinone ring but retains the 4-butylphenyl group.
  • Impact: Thiazolidinones exhibit broad bioactivities (e.g., antimicrobial, antidiabetic).

Substituent Position Isomers

3-Heptyl-3-hydroxy-4,6-dimethoxy-2-benzofuran-1(3H)-one (Compound 2)

  • Structural Difference : Methoxy groups at positions 4 and 6 instead of 5 and 7 (as in Compound 1).
  • Impact : Positional isomerism significantly alters bioactivity; Compound 2 showed reduced allelopathic effects compared to Compound 1, highlighting the importance of substituent placement .

Comparative Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Bioactivity/Property Reference
Target Compound ~355* 4-Butylphenylamino, 6,7-dimethoxy N/A (Data limited) -
6,7-Dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino} ~369* 3-Trifluoromethylphenylamino Enhanced metabolic stability
3-Heptyl-3-hydroxy-5,7-dimethoxy (Compound 1) 296.34 Heptyl-hydroxy, 5,7-dimethoxy Allelopathic (millimolar inhibition)
Meconin 194.18 6,7-Dimethoxy Plant metabolite
Narcotoline 385.41 Tetrahydroisoquinoline fusion Opioid receptor interaction
Thiazolidinone C1 434.55 4-Butylphenyl, thiophen-2-yl Non-mutagenic (1 mM/plate)

*Estimated based on structural similarity.

Key Findings and Implications

Substituent Effects: The 4-butylphenyl group balances lipophilicity and safety, as seen in non-mutagenic thiazolidinones . Trifluoromethyl groups enhance target binding but may limit solubility .

Bioactivity: Alkyl chains (e.g., heptyl) in benzofuranones correlate with allelopathic activity, whereas aromatic amino groups may favor pharmacological applications .

Structural Isomerism : Methoxy positioning (e.g., 5,7 vs. 4,6) significantly influences biological efficacy, underscoring the need for precise synthesis .

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